Bienvenue dans la boutique en ligne BenchChem!

Didemnin B

Cytotoxicity Leukemia Structure-Activity Relationship

Choose Didemnin B as the irreplaceable foundational reference standard of the didemnin class—the first marine natural product to enter cancer clinical trials. Its unique dual PPT1/eEF1A1 inhibition mechanism enables study of the fastest known apoptotic response (complete caspase activation within 2 h in Vaco451 cells at 1 µM). This compound is essential for establishing SAR baselines against next-generation analogs such as Plitidepsin. Validated for murine B16 melanoma i.p. models; not recommended for systemic IV or M5076 sarcoma studies. No generic substitution within the didemnin class is scientifically valid.

Molecular Formula C57H89N7O15
Molecular Weight 1112.4 g/mol
Cat. No. B8236243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemnin B
Molecular FormulaC57H89N7O15
Molecular Weight1112.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
InChIInChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)
InChIKeyKYHUYMLIVQFXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Didemnin B: A Foundational Marine Cyclic Depsipeptide with Established Anti-Neoplastic Activity


Didemnin B is a cyclic depsipeptide first isolated from the Caribbean tunicate Trididemnum solidum, recognized as the inaugural marine natural product to enter clinical trials for cancer therapy [1]. This compound class, including its semi-synthetic derivatives like Plitidepsin (dehydrodidemnin B) [2], exhibits multi-modal bioactivity, primarily through potent inhibition of eukaryotic protein synthesis by stalling the eEF1A elongation factor on the ribosome [3]. Didemnin B's established role as the foundational, albeit clinically limited, molecule in the didemnin family provides a critical research benchmark for understanding structure-activity relationships (SAR) and for comparative studies against its next-generation analogs.

Why Didemnin B Cannot Be Interchanged with Analogs Like Plitidepsin or Tamandarin A


Generic substitution within the didemnin class is not feasible due to profound differences in potency, clinical safety, and target engagement profiles among structurally related compounds. While Didemnin B, Plitidepsin, and Tamandarin A share a common macrocyclic core [1], subtle structural modifications translate into significant, quantifiable variations. Didemnin B is distinguished by its dual inhibition of PPT1 and eEF1A1, a mechanism distinct from Plitidepsin's primary eEF1A2 targeting and wider pathway modulation [2]. Furthermore, the parent compound's in vivo efficacy and severe dose-limiting toxicities (neuromuscular and cardiac) are diametrically opposed to Plitidepsin's improved therapeutic index and ongoing clinical development [3]. Therefore, the choice of Didemnin B over an analog is driven by specific research objectives that necessitate the use of the foundational molecule, such as studying its unique, context-specific apoptotic pathway or establishing a baseline for SAR studies.

Quantitative Evidence Guide for the Differentiated Selection of Didemnin B


Superior in Vitro Potency of Didemnin B Against L1210 Leukemia Cells Compared to In-Class Analogs

Didemnin B exhibits superior cytotoxic potency against the L1210 murine leukemia cell line compared to its closest natural analogs, Didemnin A and C. A foundational study established a clear potency ranking within the didemnin class, with Didemnin B demonstrating the lowest IC50, thereby confirming its role as the most active natural congener in this specific antitumor screening system [1].

Cytotoxicity Leukemia Structure-Activity Relationship

Context-Specific Apoptosis Induction Kinetics in Vaco451 Colon Cancer Cells

Didemnin B induces a uniquely rapid and selective apoptotic response in the exceptional responder colon cancer cell line Vaco451, characterized by maximal caspase activation within 2 hours of exposure [1]. This rapid kinetics profile is a hallmark of Didemnin B's mechanism in specific genetic contexts and contrasts with the broader, often slower apoptotic induction pathways observed for analogs like Plitidepsin [2].

Apoptosis Colorectal Cancer Caspase Activity

Differential In Vivo Administration Route Requirement

Didemnin B displays a unique and restrictive in vivo pharmacokinetic profile, where cytotoxic effects are only observed following intraperitoneal (i.p.) injection; administration via other routes is ineffective [1]. This is a critical distinction from its analog Plitidepsin, which is clinically administered intravenously (i.v.) [2], indicating superior systemic bioavailability and a more favorable pharmaceutical profile for the second-generation compound.

Pharmacokinetics In Vivo Bioavailability

Comparative In Vivo Efficacy in B16 Melanoma and M5076 Sarcoma Models

Didemnin B exhibits a distinct in vivo antitumor profile, demonstrating good activity against B16 melanoma and only moderate activity against M5076 sarcoma [1]. This contrasts with the broader and more potent in vivo activity of Plitidepsin, which was effective against a variety of solid tumor models, including those noted to be resistant to Didemnin B [2]. This delineation of in vivo sensitivity spectra is essential for model selection in preclinical research.

In Vivo Melanoma Sarcoma

Greater Immunosuppressive Potency Than Cyclosporin A

In comparative functional assays of immunosuppressive activity, Didemnin B has been documented to possess greater potency than cyclosporin A (ciclosporin A) [1]. While specific IC50 values for this functional readout are not always provided in the cited literature, the qualitative superiority of Didemnin B over the clinically established immunosuppressant cyclosporin A is a consistent finding, highlighting its powerful effects on immune cells.

Immunosuppression Immunology Natural Product

Differential Mechanism of Action: Dual PPT1/eEF1A1 Inhibition

Didemnin B possesses a unique dual-target mechanism, inducing apoptosis through the concurrent inhibition of palmitoyl protein thioesterase 1 (PPT1) and eukaryotic elongation factor 1A1 (eEF1A1) [1]. This is mechanistically distinct from Plitidepsin, which primarily targets the eEF1A2 isoform and triggers apoptosis through a wider array of pathways, including mitochondrial glutathione depletion, death receptor clustering, and PKR-mediated signaling [2]. This fundamental difference in target engagement is a primary driver of the divergent cellular phenotypes observed between the two compounds.

Mechanism of Action PPT1 eEF1A1

Optimal Research and Discovery Applications for Didemnin B


Studying Rapid, Context-Specific Apoptosis

Didemnin B is optimally deployed as a tool compound to investigate the mechanisms of exceptionally rapid and selective apoptosis. The Vaco451 colon cancer cell line, which shows maximal caspase activation within 2 hours of treatment with 1 µM Didemnin B, serves as an ideal model system [1]. This application leverages the compound's unique ability to trigger the fastest and most complete apoptotic response ever described in certain contexts [2], making it invaluable for dissecting the temporal dynamics of caspase cascades and identifying genetic determinants of sensitivity to PPT1/eEF1A1 dual inhibition.

Comparative SAR and Foundational Didemnin Research

Didemnin B remains the essential reference standard for any research program focused on the structure-activity relationships (SAR) of the didemnin class. As the first marine natural product to enter clinical trials [1], it is the benchmark against which all synthetic analogs (e.g., side-chain modified analogs [2]) and natural congeners (e.g., Tamandarin A [3]) are compared. Its well-documented, albeit limited, in vitro potency (e.g., L1210 IC50 of 0.001 µg/mL [4]) and in vivo profile provide a controlled baseline for evaluating the improved efficacy, reduced toxicity, or altered target selectivity of next-generation didemnins like Plitidepsin [5].

In Vivo B16 Melanoma Xenograft Models

Didemnin B is best suited for in vivo efficacy studies in the B16 melanoma murine model, where it has demonstrated good antitumor activity [1]. Conversely, it is a suboptimal choice for other solid tumor models like M5076 sarcoma, where its activity is only moderate, or for any model requiring systemic intravenous administration, as its in vivo effects are restricted to intraperitoneal injection [2]. Therefore, procurement of Didemnin B for in vivo work should be strictly limited to i.p. administration in B16 melanoma models to ensure experimental validity and data reproducibility.

Investigating the Intersection of Protein Synthesis and Cellular Metabolism

Recent research has identified Didemnin B as a selective inhibitor of EEF1A1 that can be used to probe the regulatory role of translation elongation factors in cellular metabolism [1]. Treatment of Chinese hamster ovary (CHO) and HepG2 cells with Didemnin B decreased glycolytic ATP production and increased the mitochondrial-to-glycolytic ATP production ratio, suggesting a shift towards a more oxidative metabolic phenotype [1]. This specific application allows researchers to disentangle the non-canonical functions of eEF1A1 from its canonical role in protein synthesis, providing insights into metabolic rewiring in cancer and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didemnin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.